molecular formula C9H12F2N2O B6894345 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole

4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole

Cat. No.: B6894345
M. Wt: 202.20 g/mol
InChI Key: BBNZEFIHSMNBMN-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutyl intermediate. This intermediate is then reacted with appropriate reagents to introduce the methoxy and pyrazole groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the cyclobutyl group. Common reagents for these reactions include halides and organometallic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.

    Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms and developing new therapeutic strategies.

Comparison with Similar Compounds

4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole can be compared to other similar compounds, such as:

    3-[(3,3-Difluorocyclobutyl)methoxy]-4-methoxyaniline: This compound shares the difluorocyclobutyl group but differs in the aromatic ring structure, leading to different reactivity and applications.

    4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline:

    4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine: The pyrimidine ring in this compound offers different binding properties and reactivity compared to the pyrazole ring in this compound.

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c1-13-5-8(4-12-13)14-6-7-2-9(10,11)3-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNZEFIHSMNBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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